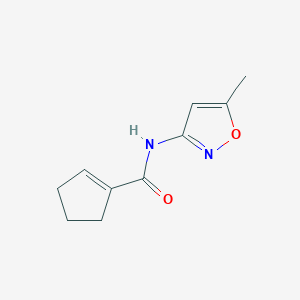
4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, also known as MeOPP, is a piperazine derivative that has been synthesized and studied for its potential pharmacological properties. This compound has been of interest to researchers due to its potential as a therapeutic agent for various conditions.
Mecanismo De Acción
4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide acts as an agonist for serotonin and dopamine receptors, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the therapeutic effects of 4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide.
Biochemical and Physiological Effects:
4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have antipsychotic effects in animal models of schizophrenia. 4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has been shown to increase the levels of serotonin and dopamine in the brain, which is believed to be responsible for its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for serotonin and dopamine receptors. However, 4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has some limitations, including its low solubility in water and its potential for toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on 4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide. These include further studies on its pharmacological properties, including its effects on other neurotransmitter systems. Additionally, studies on the potential use of 4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide as a therapeutic agent for other conditions, such as addiction and Parkinson's disease, may be warranted. Finally, studies on the potential toxicity of 4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide at high doses may also be of interest.
Métodos De Síntesis
4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide can be synthesized by several methods, including the reaction of 3-methoxyaniline with 4-methylphenylpiperazine in the presence of an appropriate coupling agent. The reaction is then followed by the addition of carboxylic acid chloride to form the final product.
Aplicaciones Científicas De Investigación
4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has been studied for its potential as a therapeutic agent for various conditions, including anxiety, depression, and schizophrenia. It has been shown to have an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-6-8-16(9-7-15)20-19(23)22-12-10-21(11-13-22)17-4-3-5-18(14-17)24-2/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLYLTKIFSWBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B7455152.png)

![4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile](/img/structure/B7455174.png)
![2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7455179.png)
![N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7455182.png)
![N-[1-(1-benzofuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7455185.png)
![N-(4-chlorophenyl)-2-[(3E)-3-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B7455187.png)
![3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7455195.png)
![(Z)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-2-pyridin-2-ylprop-2-enenitrile](/img/structure/B7455205.png)

![N-(4-fluorophenyl)-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7455244.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7455249.png)

![Ethyl 2-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-3-carbonyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B7455258.png)